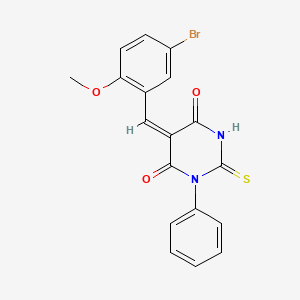
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH2 is a selective inhibitor of histone acetyltransferase (HAT) activity, which is an important epigenetic mechanism that regulates gene expression. In
作用机制
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is a selective inhibitor of the HAT activity of the p300/CBP protein. HATs catalyze the acetylation of lysine residues on histone proteins, which plays a crucial role in regulating gene expression. The p300/CBP protein is a transcriptional coactivator that interacts with various transcription factors to regulate gene expression. By inhibiting the HAT activity of p300/CBP, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole prevents the acetylation of histone proteins and the subsequent activation of oncogenic genes.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in lab experiments is its selectivity for the p300/CBP protein. This selectivity allows for the specific inhibition of oncogenic gene expression without affecting the expression of normal genes. Additionally, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of using 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. One area of interest is the development of more potent and selective inhibitors of the p300/CBP protein. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole for cancer treatment. Finally, research is needed to explore the potential applications of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in other diseases, such as neurodegenerative disorders.
合成方法
The synthesis of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde with thioacetamide to form 4-chlorobenzothiazole. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form 4-(2-thienyl)-2-(4-chlorophenyl)thiazole. The final step involves the reaction of this intermediate with hydrazine hydrate to form 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. The overall yield of this synthesis method is approximately 20%.
科学研究应用
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole works by inhibiting the HAT activity of the p300/CBP protein, which is overexpressed in many cancers. This inhibition leads to the downregulation of oncogenic genes, resulting in the suppression of cancer cell growth.
属性
IUPAC Name |
2-(4-chlorophenyl)-3,5-dithiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S2/c18-12-5-7-13(8-6-12)20-15(17-4-2-10-22-17)11-14(19-20)16-3-1-9-21-16/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBCZYMEYDSLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3,5-dithiophen-2-yl-3,4-dihydropyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)
![N-[2-(3-fluorophenyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5202988.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide](/img/structure/B5203000.png)

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)
![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
